

Leu-AMS R enantiomer as a leucyl-tRNA synthetase inhibitor

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Compound of Interest		
Compound Name:	Leu-AMS R enantiomer	
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An In-depth Technical Guide on the **Leu-AMS R Enantiomer** as a Leucyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a critical target for novel therapeutic agents, including antimicrobials and anticancer drugs. LRS catalyzes the ATP-dependent ligation of leucine to its cognate tRNA, a vital step in the translation process.[1] Beyond this canonical function, human cytosolic LRS (hcLRS) also acts as a leucine sensor in the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2][3] This whitepaper provides a comprehensive technical overview of the **Leu-AMS R enantiomer**, a potent inhibitor of LRS. It details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows relevant to the study of this compound.

Introduction to Leucyl-tRNA Synthetase and Its Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes responsible for the precise charging of amino acids onto their corresponding tRNAs, thereby ensuring the fidelity of protein



translation.[4] Due to their indispensable role in cellular life, they are attractive targets for the development of antimicrobial and anticancer therapies.[5] Leucyl-tRNA synthetase (LRS), a class Ia aaRS, is particularly noteworthy due to its dual role in both protein synthesis and nutrient sensing via the mTORC1 pathway.

Inhibition of LRS disrupts protein synthesis, leading to cell growth arrest and, in many cases, cell death. The structural differences between prokaryotic and eukaryotic LRS enzymes offer a window for developing selective inhibitors. One such inhibitor is Leu-AMS, a leucyl-sulfamoyl-adenylate, which acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction. Leu-AMS is a potent inhibitor of LRS, and its R enantiomer is particularly noted for its activity against bacterial growth.

Mechanism of Action of Leu-AMS R Enantiomer

The **Leu-AMS R enantiomer** exerts its inhibitory effect by targeting the catalytic site of LRS. The aminoacylation process catalyzed by LRS occurs in two steps:

- Amino Acid Activation: Leucine and ATP bind to the active site of LRS, leading to the formation of a leucyl-adenylate (Leu-AMP) intermediate and the release of pyrophosphate (PPi).
- tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNA (tRNALeu).

Leu-AMS, as a stable analog of the Leu-AMP intermediate, binds tightly to the synthetic active site of LRS. This binding prevents the completion of the aminoacylation reaction, thereby halting protein synthesis. Crystal structures of human LRS in complex with Leu-AMS have provided detailed insights into this interaction, revealing the key residues involved in inhibitor binding.

Beyond its role in inhibiting protein synthesis, Leu-AMS has been instrumental in elucidating the non-canonical functions of LRS. LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it interacts with RagD GTPase to activate the mTORC1 signaling pathway. While Leu-AMS inhibits the catalytic activity of LRS, it has been shown not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of LRS can be decoupled.



Quantitative Data

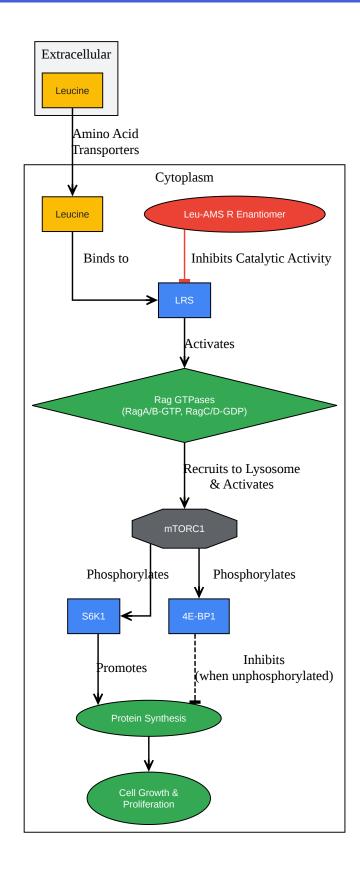
The inhibitory potency of Leu-AMS against LRS has been quantified, with the racemic mixture showing a half-maximal inhibitory concentration (IC50) in the nanomolar range. While specific quantitative data for the R enantiomer is not extensively published in readily available literature, it is widely acknowledged as the biologically active enantiomer for inhibiting bacterial growth.

Inhibitor	Target	Assay	IC50 (nM)	Reference
Leu-AMS	Leucyl-tRNA Synthetase (LRS)	Aminoacylation Assay	22.34	

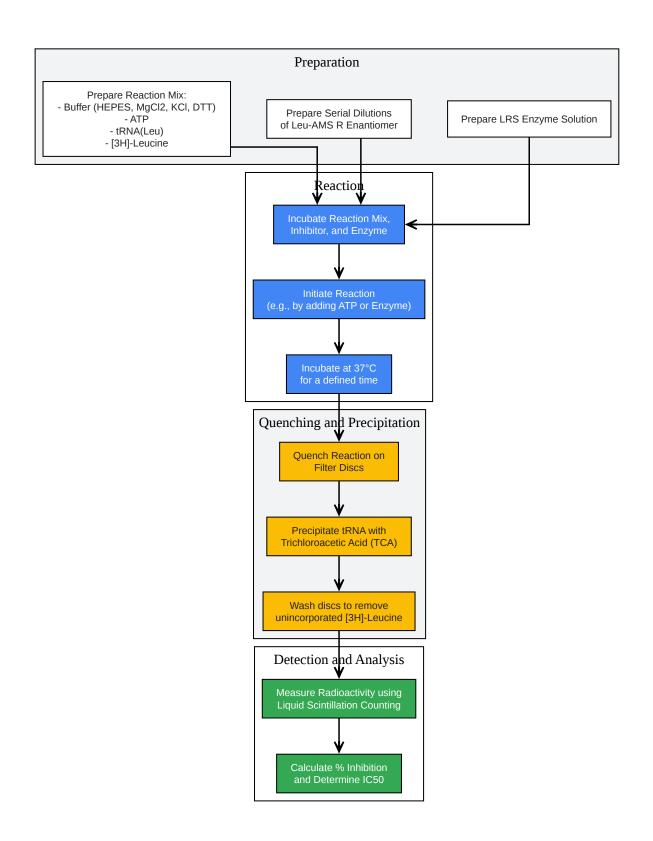
Signaling Pathways and Experimental Workflows LRS in the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is dependent on various upstream signals, including amino acids. LRS plays a pivotal role as a direct sensor for the amino acid leucine. The following diagram illustrates the involvement of LRS in this pathway and the point of intervention for LRS inhibitors.









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